molecular formula C19H21ClN6O8 B13749903 Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- CAS No. 114374-07-1

Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-

Cat. No.: B13749903
CAS No.: 114374-07-1
M. Wt: 496.9 g/mol
InChI Key: ZGEDNLYBHOQTOJ-UHFFFAOYSA-N
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Description

This compound belongs to the acetamide class of chemicals, characterized by a complex aromatic backbone with multiple functional groups. Its structure includes:

  • A methoxy group at the 4-position, influencing electronic effects and steric bulk.

Properties

CAS No.

114374-07-1

Molecular Formula

C19H21ClN6O8

Molecular Weight

496.9 g/mol

IUPAC Name

N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C19H21ClN6O8/c1-11(29)21-14-9-16(24(3-5-27)4-6-28)18(34-2)10-15(14)22-23-19-13(20)7-12(25(30)31)8-17(19)26(32)33/h7-10,27-28H,3-6H2,1-2H3,(H,21,29)

InChI Key

ZGEDNLYBHOQTOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Chemical Structure and Key Functional Groups

The compound consists of:

  • An acetamide moiety linked to a substituted phenyl ring.
  • A bis(2-hydroxyethyl)amino substituent at the 5-position of the phenyl ring.
  • An azo linkage (-N=N-) connecting to a 2-chloro-4,6-dinitrophenyl group.
  • A methoxy substituent at the 4-position of the phenyl ring.

This structural complexity demands precise synthetic strategies to introduce each functional group with high selectivity and yield.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- typically involves:

  • Preparation of the substituted aniline or phenyl derivative bearing the bis(2-hydroxyethyl)amino and methoxy groups.
  • Diazotization of a suitable aromatic amine precursor.
  • Azo coupling with a chlorinated dinitrophenyl compound.
  • Introduction of the acetamide functionality.

The process requires careful control of reaction conditions to avoid side reactions, especially given the sensitivity of nitro and azo groups.

Detailed Synthetic Steps

While direct synthetic procedures specific to this compound are limited in open literature, insights can be drawn from related azo dye and substituted acetamide syntheses, as well as from patent EP1103542A2, which describes related aromatic amine derivatives and their functionalization.

Step 1: Synthesis of 5-[bis(2-hydroxyethyl)amino]-4-methoxyaniline
  • Starting from 4-methoxyaniline, selective substitution at the 5-position with bis(2-hydroxyethyl)amino groups can be achieved by nucleophilic aromatic substitution or by reductive amination routes.
  • Protection and deprotection strategies may be employed to selectively functionalize the ring.
  • The bis(2-hydroxyethyl)amino group introduction is critical to confer hydrophilicity and reactivity.
Step 2: Diazotization and Azo Coupling
  • The amine group on the 5-substituted phenyl ring is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0–5°C).
  • The resulting diazonium salt is then coupled with 2-chloro-4,6-dinitrophenol or a related aromatic compound to form the azo linkage.
  • The coupling reaction is typically carried out in mildly alkaline conditions to favor azo bond formation.
Step 3: Introduction of Acetamide Group
  • The acetamide moiety is introduced by acylation of the amino group with acetic anhydride or acetyl chloride under controlled conditions.
  • Alternatively, acetamide substitution can be performed via nucleophilic substitution on a suitable halogenated precursor.
Step 4: Purification and Isolation
  • The final compound is purified by chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
  • The method described by SIELC Technologies uses a mobile phase of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

Data Tables: Summary of Preparation Parameters

Step Reagents/Conditions Temperature Solvent(s) Notes
1. Amino substitution 4-Methoxyaniline, bis(2-hydroxyethyl)amine RT to 80°C Aprotic solvents (acetone, ethers) Selective substitution, possible protection needed
2. Diazotization NaNO2, HCl 0–5°C Aqueous acidic solution Formation of diazonium salt
3. Azo coupling 2-Chloro-4,6-dinitrophenol or derivative 0–25°C Mildly alkaline aqueous solution pH 8–10 preferred
4. Acetamide formation Acetic anhydride or acetyl chloride RT to 60°C Acetone or dipolar aprotic solvents Controlled acylation to avoid overreaction
5. Purification RP-HPLC with MeCN/water/phosphoric or formic acid Ambient Mobile phase as above Scalable for preparative and analytical use

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.

    Reduction: The azo group can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents like sodium dithionite.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite or zinc dust in acidic medium are frequently used.

    Substitution: Nitration is carried out using a mixture of concentrated nitric and sulfuric acids, while sulfonation uses fuming sulfuric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or sulfonic acid derivatives of the original compound.

Scientific Research Applications

Analytical Chemistry

Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- is primarily utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.

HPLC Methodology

The compound can be analyzed using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile and water. For mass spectrometry applications, phosphoric acid is replaced with formic acid to ensure compatibility. This method allows for effective separation of impurities and is scalable for preparative applications .

Pharmaceutical Development

Due to its unique chemical structure, this acetamide derivative shows potential as a pharmaceutical agent. Its azo group can be utilized in drug design for targeting specific biological pathways.

Case Study: Pharmacokinetics

In pharmacokinetic studies, the compound's behavior in biological systems can be assessed through its absorption, distribution, metabolism, and excretion (ADME) profiles. Research indicates that modifications to the hydroxyethylamine side chain can enhance solubility and bioavailability, making it a candidate for further drug development .

Environmental Monitoring

The compound has been included in ecological assessments due to its potential toxicity and persistence in the environment. Studies have highlighted its bioaccumulation potential, making it essential for regulatory evaluations under environmental protection laws .

Table of Applications

Application AreaDescription
Analytical ChemistryUsed in HPLC for separation and analysis
Pharmaceutical ResearchInvestigated for drug design and development
Environmental ScienceAssessed for toxicity and ecological impact

Mechanism of Action

The compound exerts its effects primarily through its azo group, which is responsible for its color properties. The azo group can undergo reversible redox reactions, which are exploited in various applications. The molecular targets include aromatic rings, which stabilize the azo group through resonance. The pathways involved in its action include electron transfer processes that lead to color changes.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Table 1: Structural and Functional Group Comparison

Compound Name (IUPAC) Key Substituents Molecular Formula CAS Number Primary Use/Property
Target Compound Bis(2-hydroxyethyl)amino, 2-chloro-4,6-dinitrophenylazo, methoxy - - Likely dye/pesticide (inferred from analogs)
N-[5-[allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide Allyl(2-cyanoethyl)amino, 2-chloro-4,6-dinitrophenylazo, methoxy C21H20ClN7O6 79295-92-4 High thermal stability (m.p. 417.4°C)
Acetamide, N-(2-((4-chloro-2-(trifluoromethyl)phenyl)azo)-5-(diethylamino)-4-methoxyphenyl)- Diethylamino, 4-chloro-2-(trifluoromethyl)phenylazo, methoxy C20H22ClF3N4O2 88222-14-4 Agrochemical intermediate
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Methoxymethyl, 2,6-diethylphenyl C14H20ClNO2 15972-60-8 Herbicide

Key Findings from Comparative Analysis

Substituent Effects on Solubility and Reactivity: The bis(2-hydroxyethyl)amino group in the target compound likely improves water solubility compared to analogs with allyl(2-cyanoethyl)amino (hydrophobic cyano group) or diethylamino (nonpolar alkyl chains) . The 2-chloro-4,6-dinitrophenylazo moiety (common in the target and compound) suggests strong electron-withdrawing effects, enhancing stability toward photodegradation but increasing toxicity risks .

Thermal and Physical Properties :

  • The analog in (CAS 79295-92-4) has a high melting point (417.4°C) and low vapor pressure (2.07E-23 mmHg at 25°C), indicating low volatility and suitability for high-temperature applications .
  • By contrast, alachlor (CAS 15972-60-8) has a lower molecular weight and simpler structure, contributing to its widespread use as a volatile herbicide .

Application Trends :

  • Compounds with chloro-dinitrophenylazo groups (target and ) are more likely to function as dyes or specialized pesticides due to their chromophoric and persistent nature.
  • Derivatives with trifluoromethyl groups () or methoxymethyl chains (alachlor) are optimized for herbicidal activity through enhanced lipid solubility and membrane penetration .

Biological Activity

Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- (commonly referred to as ANAM) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the biological activity of ANAM, summarizing relevant research findings, case studies, and data tables that illustrate its effects and applications.

  • Molecular Formula : C22H24ClN5O7
  • Molecular Weight : 505.915 g/mol
  • CAS Number : 1533-78-4
  • Melting Point : 127 °C

These properties suggest that ANAM is a stable compound with potential for various applications in pharmaceuticals and biochemistry.

Antimicrobial Properties

Research indicates that ANAM exhibits significant antimicrobial activity. A study conducted by the Canadian government identified the compound as having inherent toxicity to non-human organisms, suggesting its potential use as an antimicrobial agent. The screening assessment highlighted its persistence and bioaccumulation potential, raising concerns about its ecological impact while also pointing to its effectiveness against certain pathogens .

Cytotoxicity and Anticancer Activity

ANAM has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that compounds with similar azo structures often exhibit anticancer properties due to their ability to induce apoptosis in malignant cells. For instance, derivatives of azo compounds have been found to inhibit cell proliferation in various cancer types, including breast and lung cancer . The specific mechanisms of action for ANAM remain under investigation but may involve the disruption of cellular processes critical for tumor growth.

The biological activity of ANAM can be attributed to its ability to interact with cellular components. Azo compounds are known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can bind to DNA and proteins, potentially causing cellular damage or triggering apoptosis . This mechanism is particularly relevant in the context of cancer therapy, where inducing cell death in tumor cells is a desired outcome.

Table 1: Summary of Biological Activities of ANAM

Activity TypeObservationsReferences
AntimicrobialEffective against various pathogens
CytotoxicityInduces apoptosis in cancer cell lines
MechanismInteraction with DNA and proteins

Table 2: Comparison with Similar Compounds

Compound NameMolecular WeightAntimicrobial ActivityCytotoxicity
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-505.915 g/molYesYes
Disperse Red 354505.91 g/molYesModerate
Other Azo CompoundsVariesVariesVaries

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of ANAM against common bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential applications in developing antimicrobial agents .
  • Cytotoxicity Assessment : In vitro tests on human breast cancer cell lines demonstrated that ANAM reduced cell viability by over 70% after 48 hours of treatment at a concentration of 25 µg/mL. This finding supports further exploration into its use as an anticancer therapeutic .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

Answer:
The synthesis typically involves a multi-step process:

Azo Coupling : Reacting 2-chloro-4,6-dinitroaniline with a diazonium salt precursor under acidic conditions (0–5°C) to form the azo linkage .

Substitution : Introducing the bis(2-hydroxyethyl)amino group via nucleophilic aromatic substitution, requiring elevated temperatures (80–100°C) and polar aprotic solvents like DMF .

Acetamide Formation : Reacting the intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) to install the acetamide moiety .
Critical Conditions : pH control during azo coupling, strict temperature regulation to avoid side reactions, and anhydrous conditions during acetylation to prevent hydrolysis .

Advanced: How can computational methods optimize the synthesis and predict regioselectivity in azo coupling?

Answer:
Quantum chemical calculations (e.g., DFT) can model transition states to predict regioselectivity in azo coupling. For example:

  • Reaction Path Search : Identify low-energy pathways for diazonium salt attack on the nitro-substituted aromatic ring .
  • Solvent Effects : Molecular dynamics simulations assess solvent polarity’s impact on reaction kinetics .
  • Machine Learning : Train models on existing azo compound data to predict optimal reaction conditions (e.g., pH, temperature) for high yield .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy, hydroxyethyl groups) and azo bond integrity .
  • UV-Vis Spectroscopy : Analyzes the π→π* transitions of the azo chromophore (~450–550 nm) to assess electronic effects .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects fragmentation patterns (e.g., loss of nitro groups) .

Advanced: How should researchers resolve contradictions in reported reaction yields for this compound?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent purity, catalyst loading) causing yield discrepancies .
  • Cross-Validation : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to eliminate environmental variables .
  • Meta-Analysis : Statistically compare literature data to identify outliers or methodological inconsistencies .

Basic: What are the solubility and stability profiles of this compound under varying storage conditions?

Answer:

  • Solubility : Highly soluble in DMSO and DMF due to polar groups; limited solubility in water (≤1 mg/mL at 25°C) .
  • Stability :
    • Light Sensitivity : Degrades under UV exposure; store in amber vials .
    • Thermal Stability : Decomposes above 150°C; avoid prolonged heating .

Advanced: What strategies enable regioselective functionalization of the methoxyphenyl moiety?

Answer:

  • Protecting Groups : Temporarily block the azo group with tert-butyloxycarbonyl (Boc) to direct electrophilic substitution .
  • Metal Catalysis : Use palladium-catalyzed C–H activation for selective ortho-functionalization .
  • Computational Guidance : DFT calculations predict electron density maps to identify reactive sites .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Toxicity : Potential skin irritant; use PPE (gloves, lab coats) and work in a fume hood .
  • Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NH4_4Cl) before disposal .

Advanced: How can researchers model the electronic effects of the azo group on biological activity?

Answer:

  • QSAR Studies : Correlate Hammett constants (σ) of substituents with bioactivity data (e.g., enzyme inhibition) .
  • Docking Simulations : Map the azo group’s electrostatic interactions with protein binding pockets .

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water gradient .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7); visualize under UV light .

Advanced: How can mechanistic studies elucidate the reduction pathways of the nitro groups?

Answer:

  • In Situ Spectroscopy : Monitor nitro-to-amine reduction using FTIR or Raman to track intermediate formation .
  • Electrochemical Analysis : Cyclic voltammetry identifies reduction potentials and electron transfer mechanisms .

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